molecular formula C26H24ClNO4 B12300653 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Cat. No.: B12300653
M. Wt: 449.9 g/mol
InChI Key: HHHHCEYJOHVRAQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound that features a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the introduction of the Fmoc group through a reaction with fluorenylmethoxycarbonyl chloride. The final step involves the formation of the pentanoic acid chain through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, while the chlorophenyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 9H-fluoren-9-yl ether
  • N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to its combination of a chlorophenyl group and an Fmoc-protected amino acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile tool in scientific research .

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H24ClNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)

InChI Key

HHHHCEYJOHVRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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